molecular formula C39H49N3O12S3 B116117 Ddtmsp CAS No. 143084-95-1

Ddtmsp

Cat. No. B116117
CAS RN: 143084-95-1
M. Wt: 848 g/mol
InChI Key: NKSAETPCYNTDOX-UHFFFAOYSA-N
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Description

DDTMSP, also known as 2,2-dimethyl-3,4,5,6-tetrakis(dimethylsilyl) silane, is a chemical compound that has gained attention in scientific research due to its unique properties. It is commonly used as a precursor for the synthesis of silicon-based materials, such as silicon carbide and silicon nitride. However, its potential applications extend beyond materials science, as it has been studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of DDTMSP is not fully understood, but it is believed to involve the formation of a stable intermediate that can undergo further reactions to form silicon-based materials. The reaction involves the transfer of silicon atoms from DDTMSP to other molecules, such as silicon tetrachloride, to form new compounds.
Biochemical and Physiological Effects:
DDTMSP has been studied for its potential biochemical and physiological effects, particularly in the field of biomedicine. Studies have shown that DDTMSP can inhibit the growth of cancer cells and may have potential as an anticancer agent. It has also been studied for its potential use in imaging techniques, such as magnetic resonance imaging (MRI).

Advantages and Limitations for Lab Experiments

One advantage of using DDTMSP in lab experiments is its high purity, which allows for more accurate and reproducible results. Additionally, its unique properties make it an attractive option for the production of high-quality materials. However, one limitation is its high cost, which may make it less accessible for some researchers.

Future Directions

There are a number of future directions for research involving DDTMSP. One area of interest is its potential use as an anticancer agent, as studies have shown promising results in vitro. Additionally, further research is needed to fully understand the mechanism of action of DDTMSP and its potential applications in materials science and catalysis. Finally, studies investigating the potential use of DDTMSP in imaging techniques, such as MRI, may also be of interest.

Synthesis Methods

DDTMSP can be synthesized through a number of methods, including the reaction of tetramethyldisilane with silicon tetrachloride, the reaction of tetramethyldisilane with boron trifluoride etherate, or the reaction of tetramethyldisilane with dichlorosilane. The most common method involves the reaction of tetramethyldisilane with silicon tetrachloride in the presence of aluminum chloride as a catalyst.

Scientific Research Applications

DDTMSP has been studied for its potential applications in a variety of fields, including materials science, catalysis, and biomedicine. In materials science, DDTMSP has been used as a precursor for the synthesis of silicon-based materials, such as silicon carbide and silicon nitride. Its unique properties make it an attractive option for the production of high-quality materials with desirable properties, such as high hardness and thermal stability.

properties

CAS RN

143084-95-1

Product Name

Ddtmsp

Molecular Formula

C39H49N3O12S3

Molecular Weight

848 g/mol

IUPAC Name

N-[7-[[10,10-dimethyl-3-(4-methylphenyl)sulfonyl-6,9,11-trioxa-3-azatricyclo[5.4.0.02,4]undecan-5-yl]oxy]-2,2-dimethyl-6-[(4-methylphenyl)sulfonylamino]-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-4-yl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C39H49N3O12S3/c1-22-8-14-25(15-9-22)55(43,44)40-28-20-29(41-56(45,46)26-16-10-23(2)11-17-26)34-36(54-39(6,7)52-34)33(28)51-37-32-31(35-30(50-37)21-49-38(4,5)53-35)42(32)57(47,48)27-18-12-24(3)13-19-27/h8-19,28-37,40-41H,20-21H2,1-7H3

InChI Key

NKSAETPCYNTDOX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2CC(C(C3C2OC(O3)(C)C)OC4C5C(N5S(=O)(=O)C6=CC=C(C=C6)C)C7C(O4)COC(O7)(C)C)NS(=O)(=O)C8=CC=C(C=C8)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2CC(C(C3C2OC(O3)(C)C)OC4C5C(N5S(=O)(=O)C6=CC=C(C=C6)C)C7C(O4)COC(O7)(C)C)NS(=O)(=O)C8=CC=C(C=C8)C

synonyms

2-deoxy-6-O-(2,3-dideoxy-4,6-O-isopropylidene-2,3-(N-tosylepimino)mannopyranosyl)-4,5-O-isopropylidene-1,3-di-N-tosylstreptamine
DDTMSP

Origin of Product

United States

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